(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(naphthalen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(naphthalen-2-yl)methanone is a complex organic compound that features a pyrrolidine ring, a naphthalene moiety, and a tert-butylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(naphthalen-2-yl)methanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the naphthalene moiety. The tert-butylsulfonyl group is then introduced through sulfonylation reactions. Common reagents used in these steps include tert-butyl sulfonyl chloride, pyrrolidine, and naphthalene derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(naphthalen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrrolidine ring using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol) .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(naphthalen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(naphthalen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the naphthalene moiety may engage in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring structure and exhibit similar biological activities.
Naphthalene derivatives: Compounds such as naphthalene-2-sulfonic acid and naphthalene-1,5-disulfonic acid share the naphthalene moiety and are used in similar applications.
Uniqueness
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(naphthalen-2-yl)methanone is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the tert-butylsulfonyl group enhances its stability and solubility, while the pyrrolidine and naphthalene moieties contribute to its versatility in various applications .
Properties
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-19(2,3)24(22,23)17-10-11-20(13-17)18(21)16-9-8-14-6-4-5-7-15(14)12-16/h4-9,12,17H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRRPYRULCRTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.